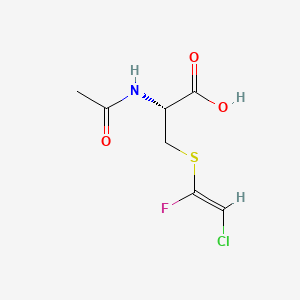
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- typically involves the reaction of L-cysteine with 2-chloro-1-fluoroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce various derivatives depending on the nucleophile.
科学研究应用
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用机制
The mechanism of action of L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
相似化合物的比较
Similar Compounds
- N-acetyl-S-(2-hydroxyethyl)-L-cysteine
- N-acetyl-S-(2-bromo-1,1,2-trifluoroethyl)-L-cysteine
- N-acetyl-S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
属性
CAS 编号 |
75898-97-4 |
|---|---|
分子式 |
C7H9ClFNO3S |
分子量 |
241.67 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[(E)-2-chloro-1-fluoroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9ClFNO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1 |
InChI 键 |
WDDNLRKMEYLSQX-KDXUVAGDSA-N |
手性 SMILES |
CC(=O)N[C@@H](CS/C(=C/Cl)/F)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(=CCl)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



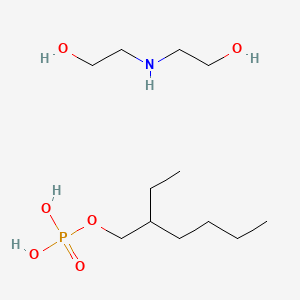
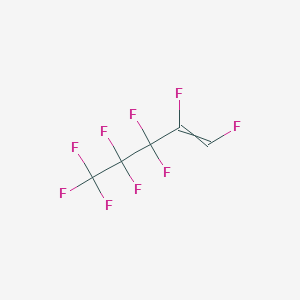
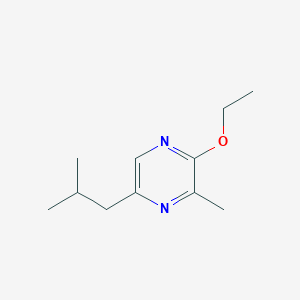

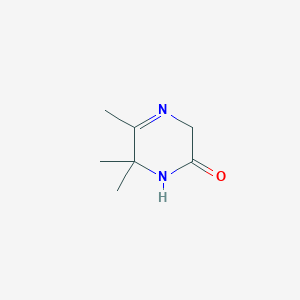
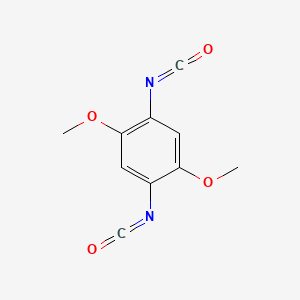


![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
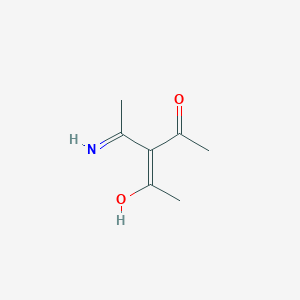
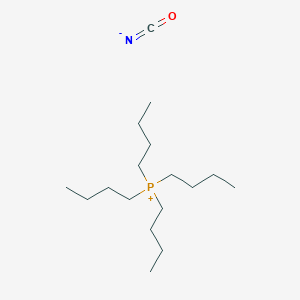

![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)
